molecular formula C14H13ClN2O2 B5766865 1-(3-chlorophenyl)-3-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione

1-(3-chlorophenyl)-3-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione

Cat. No. B5766865
M. Wt: 276.72 g/mol
InChI Key: HSYGLEHAIWNIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-3-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione, commonly known as CPDD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPDD belongs to the class of pyrrole-2,5-dione derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CPDD is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CPDD has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CPDD has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
CPDD has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. CPDD has also been found to exhibit anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, CPDD has been found to exhibit anti-viral activity by inhibiting the replication of certain viruses, such as the human immunodeficiency virus (HIV).

Advantages and Limitations for Lab Experiments

CPDD has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity. CPDD is also stable and can be stored for long periods of time without degradation. However, there are also some limitations to the use of CPDD in lab experiments. It can be difficult to solubilize in aqueous solutions, which can limit its use in certain experiments. Additionally, CPDD can exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for the study of CPDD. One potential direction is the further investigation of its anti-inflammatory activity and its potential use in the treatment of inflammatory disorders, such as rheumatoid arthritis. Another potential direction is the investigation of its anti-cancer activity and its potential use in the treatment of various types of cancer. Additionally, the study of CPDD's mechanism of action and its interactions with various enzymes and signaling pathways could provide valuable insights into the development of new drugs.

Synthesis Methods

CPDD can be synthesized using a variety of methods, including the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization with pyrrolidine and subsequent chlorination. Another method involves the reaction of 3-chlorophenylhydrazine with maleic anhydride, followed by the addition of pyrrolidine and subsequent cyclization. Both methods have been found to yield high purity CPDD.

Scientific Research Applications

CPDD has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. CPDD has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(3-chlorophenyl)-3-pyrrolidin-1-ylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-10-4-3-5-11(8-10)17-13(18)9-12(14(17)19)16-6-1-2-7-16/h3-5,8-9H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYGLEHAIWNIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=O)N(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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